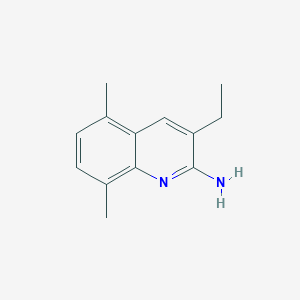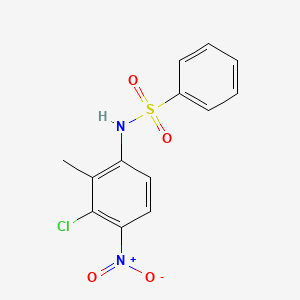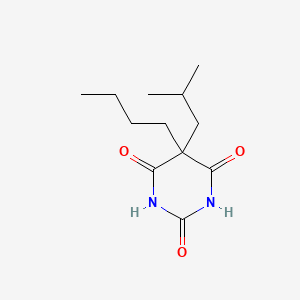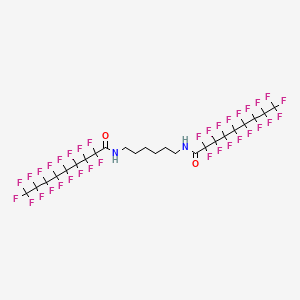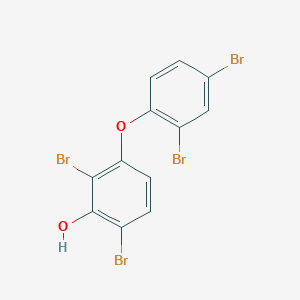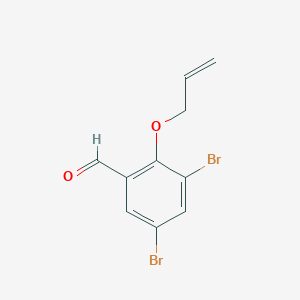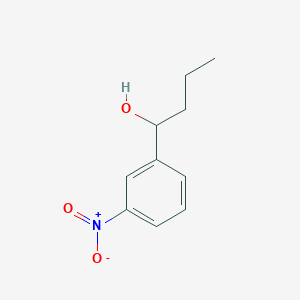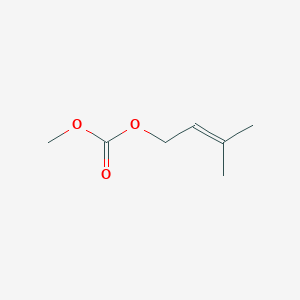
Methyl 3-methylbut-2-en-1-yl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methylbut-2-en-1-yl carbonate is an organic compound with the molecular formula C7H12O3 It is a carbonate ester derived from the reaction of methanol and 3-methylbut-2-en-1-ol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-methylbut-2-en-1-yl carbonate can be synthesized through the reaction of methanol with 3-methylbut-2-en-1-ol in the presence of a suitable catalyst. The reaction typically involves the use of a base such as sodium methoxide or potassium carbonate to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of fixed-bed reactors with immobilized catalysts can be employed to achieve high conversion rates. Additionally, the reaction conditions such as temperature, pressure, and catalyst concentration are optimized to maximize the production of the ester.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-methylbut-2-en-1-yl carbonate undergoes various chemical reactions, including:
Hydrogenation: The reduction of the double bond in the compound to form the corresponding saturated ester.
Hydrolysis: The reaction with water to produce methanol and 3-methylbut-2-en-1-ol.
Transesterification: The exchange of the ester group with another alcohol to form different carbonate esters.
Common Reagents and Conditions:
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) are commonly used under hydrogen gas at elevated pressures and temperatures.
Hydrolysis: Acidic or basic conditions can be employed, with acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) facilitating the reaction.
Transesterification: Catalysts such as sodium methoxide or titanium isopropoxide are used under reflux conditions.
Major Products Formed:
Hydrogenation: The major product is the saturated ester, methyl 3-methylbutyl carbonate.
Hydrolysis: The products are methanol and 3-methylbut-2-en-1-ol.
Transesterification: The products vary depending on the alcohol used, resulting in different carbonate esters.
Wissenschaftliche Forschungsanwendungen
Methyl 3-methylbut-2-en-1-yl carbonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of drug delivery systems due to its ability to form stable esters.
Materials Science: It is utilized in the production of polymers and resins with specific properties.
Industrial Chemistry: The compound is employed as an intermediate in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl 3-methylbut-2-en-1-yl carbonate involves its reactivity as a carbonate ester. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various products depending on the reaction conditions. The molecular targets and pathways involved are primarily related to its ester functionality, which allows it to participate in a wide range of chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-methylbut-2-en-1-yl carbonate can be compared with other similar compounds such as:
Ethyl 3-methylbut-2-en-1-yl carbonate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl 3-methylbut-2-en-1-yl acetate: An ester with an acetate group instead of a carbonate group.
3-Methylbut-2-en-1-yl 3-methylbutanoate: An ester with a different alcohol and acid component.
Uniqueness: this compound is unique due to its specific ester functionality, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
88927-34-8 |
|---|---|
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
methyl 3-methylbut-2-enyl carbonate |
InChI |
InChI=1S/C7H12O3/c1-6(2)4-5-10-7(8)9-3/h4H,5H2,1-3H3 |
InChI-Schlüssel |
RMDAKUWBEVVNMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCOC(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14142828.png)
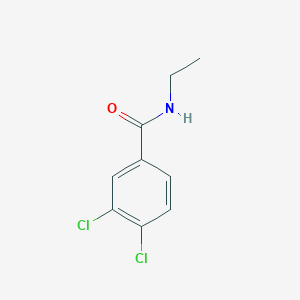
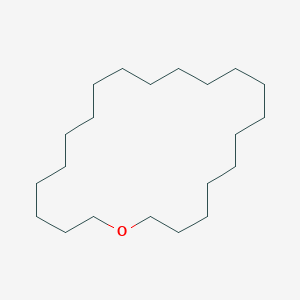

![2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14142849.png)
